1-Bromo-2-methylcyclopropane
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Overview
Description
1-Bromo-2-methylcyclopropane is an organic compound with the molecular formula C₄H₇Br. It is a brominated derivative of methylcyclopropane, characterized by a three-membered cyclopropane ring with a bromine atom and a methyl group attached to it. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcyclopropane can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane using bromine (Br₂) in the presence of a radical initiator such as light or heat. Another method includes the reaction of 2-methylcyclopropanol with phosphorus tribromide (PBr₃) to replace the hydroxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of 2-methylcyclopropane on a large scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH₃). These reactions typically occur under mild to moderate conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used under elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-methylcyclopropanol, 2-methylcyclopropyl cyanide, and 2-methylcyclopropylamine.
Elimination Products: The major product is 2-methylcyclopropene.
Scientific Research Applications
1-Bromo-2-methylcyclopropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound serves as a building block for the development of potential drug candidates.
Material Science: It is utilized in the preparation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylcyclopropane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the cyclopropane ring.
2-Bromo-2-methylpropane: Contains a bromine atom on a different carbon, leading to different reactivity.
1-Bromo-3-methylcyclopropane: Another isomer with the bromine atom on a different position of the cyclopropane ring.
Uniqueness: 1-Bromo-2-methylcyclopropane is unique due to its strained three-membered ring structure, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its reactivity is distinct from other brominated alkanes and cycloalkanes, making it a versatile compound in various chemical transformations .
Properties
IUPAC Name |
1-bromo-2-methylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-2-4(3)5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASITZKLSRHTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52914-88-2 |
Source
|
Record name | 1-bromo-2-methylcyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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